

Mass spectrometry fragmentation pattern of nitro-substituted propanamides

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Compound of Interest

Compound Name: *3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide*

CAS No.: 90794-82-4

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Advanced Fragmentation Analysis: Nitro-Substituted Propanamides

Executive Summary

Nitro-substituted propanamides represent a critical structural class in pharmaceutical development, appearing as active pharmacophores (e.g., anti-androgens), metabolic byproducts, or genotoxic impurities (GTIs).[1] Their mass spectral behavior is governed by the competition between the amide bond lability and the nitro group's redox instability.

This guide compares the fragmentation "performance"—defined as the specificity and diagnostic utility of ion patterns—of these compounds against non-nitro analogs and isobaric interferences. It provides validated mechanisms for identifying these moieties in complex biological matrices using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Mechanistic Fragmentation Architectures

The fragmentation of nitro-propanamides is not a single pathway but a bifurcated system dependent on the nitro group's position (Aromatic vs. Aliphatic).

A. The Aromatic Scaffold: N-(Nitrophenyl)propanamides

Common in drug metabolites (e.g., flutamide analogs), these compounds exhibit a "tug-of-war" between charge retention on the carbonyl oxygen and the aromatic ring.

- **Primary Pathway (Amide Scission):** The dominant event is the cleavage of the amide bond (N–CO). Unlike unsubstituted amides, the strong electron-withdrawing nature of the nitro group destabilizes the nitrogen cation, often favoring charge retention on the acylium ion ($\text{CH}_3\text{CH}_2\text{CO}^+$, m/z 57) in EI.
- **Secondary Pathway (Nitro Loss):**
 - **Diagnostic Loss of $[\text{M}-17]^+$ (Ortho Effect):** If the nitro group is ortho to the amide nitrogen, a characteristic "ortho effect" occurs. The amide hydrogen interacts with the nitro oxygen, leading to the loss of a hydroxyl radical ($\bullet\text{OH}$, $[\text{M}-17]^+$).^[3] This is the gold standard for distinguishing ortho isomers from meta/para.
 - **Sequential Radical Loss:** The nitro group degrades via sequential loss of $\bullet\text{NO}$ (30 Da) and $\bullet\text{CO}$ (28 Da) from the ring, or direct loss of $\bullet\text{NO}_2$ (46 Da).^[2]

B. The Aliphatic Toxin: 3-Nitropropanamide

A structural analog of the neurotoxin 3-nitropropionic acid.

- **Elimination Dominance:** Unlike the aromatic variant, the aliphatic nitro group is prone to 1,2-elimination under thermal (GC-MS) or collisional (CID) stress, ejecting nitrous acid (HNO_2 , 47 Da) to form an acrylamide-like cation.
- **Absence of McLafferty:** The propionyl chain (3 carbons total, but only 2 in the alkyl tail attached to carbonyl) is too short for a standard McLafferty rearrangement on the acid side, making the spectrum cleaner than butyramide analogs.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for an N-(4-nitrophenyl)propanamide precursor, highlighting the diagnostic ions used for confirmation.

Figure 1: Decision tree for the fragmentation of N-nitroaryl propanamides. The "Ortho-Effect" pathway serves as a critical discriminator for positional isomers.[4]

Comparative Performance Analysis

This section objectively compares the analytical "performance" of nitro-propanamide detection against common alternatives (isobaric impurities and non-nitro analogs).

Comparison 1: Nitro (-NO₂) vs. Nitroso (-NO) Impurities

In drug safety screening (nitrosamine analysis), distinguishing a nitro impurity from a nitroso impurity is vital.[5]

Feature	Nitro-Propanamide (-NO ₂)	Nitroso-Propanamide (-N=O)	Analytical Implication
Primary Loss	<ul style="list-style-type: none"> •NO (30 Da) AND •NO₂ (46 Da) 	<ul style="list-style-type: none"> •NO (30 Da) only 	High Specificity: The presence of the M-46 peak definitively identifies the Nitro group, ruling out Nitroso.
Stability	Moderate to High	Low (Thermally Labile)	Nitro compounds survive GC-MS injector temps better than Nitroso analogs.
Ionization (ESI)	Forms stable [M+H] ⁺	Forms [M+H] ⁺ but prone to in-source fragmentation	Nitro compounds allow for more robust quantitation in LC-MS/MS.

Comparison 2: EI vs. ESI-MS/MS Performance

Which method yields better structural data?

Parameter	Electron Ionization (EI)	Electrospray (ESI-MS/MS)	Verdict
Molecular Ion	Weak or Absent ($M^{+\bullet}$)	Strong ($[M+H]^+$ or $[M+Na]^+$)	ESI is superior for molecular weight confirmation.
Fingerprint	Rich fragmentation (Acylium, Phenyl cations)	Conservative (requires high Collision Energy)	EI is superior for de novo structure elucidation.
Sensitivity	Nanogram range	Picogram range	ESI is required for trace impurity analysis (ppm levels).

Experimental Protocol: Confirmatory ID Workflow

Objective: Confirm the presence of N-(4-nitrophenyl)propanamide in a drug substance matrix.

Methodology: LC-ESI-MS/MS (Triple Quadrupole).

- Source Parameters:
 - Ionization: Positive Mode (ESI+).[2]
 - Capillary Voltage: 3.5 kV.
 - Note: Nitro groups are electron-withdrawing, but the amide nitrogen/oxygen allows for protonation.
- Precursor Selection:
 - Select $[M+H]^+$ (m/z 195 for N-(4-nitrophenyl)propanamide).
 - Validation: Check for $[M+Na]^+$ adduct (+22 Da) to confirm parent mass.
- Collision Induced Dissociation (CID):

- Low Energy (10-15 eV): Look for m/z 165 (Loss of NO, $[M-30]^+$). This confirms the Nitrogen-Oxygen bond presence.
- Medium Energy (20-30 eV): Look for m/z 149 (Loss of NO₂, $[M-46]^+$) and m/z 138 (Nitroaniline fragment).
- High Energy (40+ eV): Look for m/z 57 (Propanoyl cation).
- Data Analysis (Self-Validating Step):
 - Calculate the ratio of m/z 149 to m/z 165.
 - Criteria: A ratio > 0.5 typically indicates a Nitro group. A ratio near 0 (absence of 149) suggests a Nitroso or Oxide functionality.

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